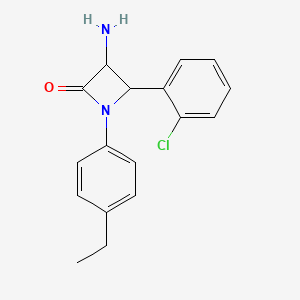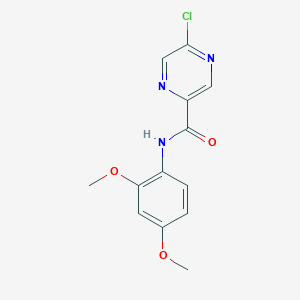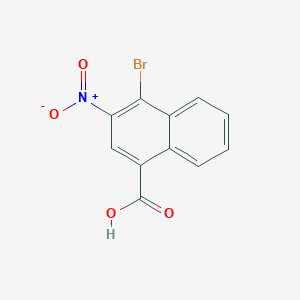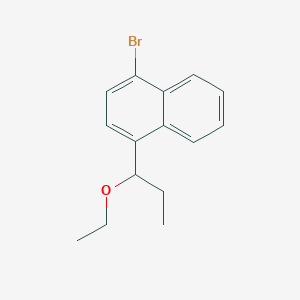
3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(2-clorofenil)-1-(4-etilfenil)azetidin-2-ona es un compuesto orgánico sintético que pertenece a la clase de moléculas de azetidinona. Estos compuestos se caracterizan por un anillo de lactama de cuatro miembros, que es una amida cíclica. La presencia de grupos amino, clorofenilo y etilfenilo en su estructura hace que este compuesto sea único y potencialmente útil en diversas aplicaciones científicas e industriales.
Métodos De Preparación
La síntesis de 3-Amino-4-(2-clorofenil)-1-(4-etilfenil)azetidin-2-ona generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de azetidinona: Esto se puede lograr mediante una reacción de cicloadición [2+2] entre una imina y una cetena.
Introducción del grupo amino: Este paso a menudo implica el uso de reactivos de aminación como el amoníaco o aminas primarias en condiciones específicas.
Reacciones de sustitución: Los grupos clorofenilo y etilfenilo se introducen mediante reacciones de sustitución nucleófila, a menudo utilizando precursores halogenados y catalizadores apropiados.
Los métodos de producción industrial pueden implicar la optimización de estas reacciones para obtener mayores rendimientos y pureza, utilizando reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
3-Amino-4-(2-clorofenil)-1-(4-etilfenil)azetidin-2-ona sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de los reactivos y las condiciones utilizadas. Los reactivos comunes incluyen halógenos, agentes alquilantes y agentes acilantes.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados, pero generalmente incluyen varias azetidinonas sustituidas y sus derivados.
Aplicaciones Científicas De Investigación
3-Amino-4-(2-clorofenil)-1-(4-etilfenil)azetidin-2-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, incluidos los productos farmacéuticos y agroquímicos.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluso como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-4-(2-clorofenil)-1-(4-etilfenil)azetidin-2-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar inhibiendo enzimas, uniéndose a receptores o interfiriendo con procesos celulares. El mecanismo exacto depende de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
3-Amino-4-(2-clorofenil)-1-(4-etilfenil)azetidin-2-ona se puede comparar con otros derivados de azetidinona, como:
3-Amino-4-fenilazetidin-2-ona: Carece de los grupos clorofenilo y etilfenilo, lo que da como resultado diferentes propiedades químicas y biológicas.
3-Amino-4-(2-bromofenil)-1-(4-metilfenil)azetidin-2-ona: Contiene grupos bromofenilo y metilfenilo en lugar de grupos clorofenilo y etilfenilo, lo que lleva a variaciones en la reactividad y las aplicaciones.
La singularidad de 3-Amino-4-(2-clorofenil)-1-(4-etilfenil)azetidin-2-ona radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C17H17ClN2O |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
3-amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17ClN2O/c1-2-11-7-9-12(10-8-11)20-16(15(19)17(20)21)13-5-3-4-6-14(13)18/h3-10,15-16H,2,19H2,1H3 |
Clave InChI |
UURKZQICIKUXMP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)
![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)

![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)
![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)




![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)

![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)

![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)
